1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxypentyl side chain and an isopropyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials could be 5-azidopentanol and propargyl isopropyl ketone.
Hydroxylation: The hydroxylation of the pentyl chain can be performed using a suitable oxidizing agent such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Carboxylation: The carboxylation of the triazole ring can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(5-Carboxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-methanol.
Substitution: 1-(5-Chloropentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity.
1-(5-Hydroxypentyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties.
1-(5-Hydroxypentyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid: Features an ethyl group, which may influence its reactivity and biological effects.
Uniqueness
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the hydroxypentyl side chain and the isopropyl group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to review the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its molecular interactions and mechanisms of action.
- Molecular Formula : C₉H₁₅N₃O₃
- CAS Number : 1250950-16-3
- Purity : 98%+
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values of selected triazole derivatives, including the target compound:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | MCF-7 | TBD |
Compound A | HCT-116 | 2.6 |
Compound B | HepG2 | 1.4 |
Doxorubicin | MCF-7 | 0.5 |
5-Fluorouracil | MCF-7 | 17.02 |
Note: TBD indicates that specific data for the target compound is currently unavailable.
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For instance, certain triazole derivatives showed TS inhibitory activity with IC₅₀ values ranging from 1.95 to 4.24 μM, indicating a strong potential for anticancer applications .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity against various pathogens. The following table highlights the antimicrobial efficacy of selected triazole derivatives:
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | TBD |
Compound C | S. aureus | 15 |
Compound D | Pseudomonas aeruginosa | 12 |
Studies indicate that some derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .
The biological activity of triazoles can be attributed to their ability to interact with specific targets within cells. The introduction of functional groups in the triazole ring enhances their binding affinity and stability. For instance, molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated superior antiproliferative activity compared to standard chemotherapy agents such as doxorubicin and 5-fluorouracil. This study highlighted the importance of structural modifications in enhancing biological efficacy .
Properties
Molecular Formula |
C11H19N3O3 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(5-hydroxypentyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-8(2)10-9(11(16)17)12-13-14(10)6-4-3-5-7-15/h8,15H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
VNOXDRZRILFWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1CCCCCO)C(=O)O |
Origin of Product |
United States |
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